![molecular formula C12H24N2O3 B14230925 4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide CAS No. 824425-43-6](/img/structure/B14230925.png)
4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide is a chemical compound with a complex structure that includes multiple functional groups. It contains 41 atoms, including 24 hydrogen atoms, 12 carbon atoms, 2 nitrogen atoms, and 3 oxygen atoms . This compound is characterized by its secondary amide and hydroxylamine functionalities .
Preparation Methods
The synthesis of 4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide involves several steps, typically starting with the preparation of the necessary amide and hydroxylamine precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to create more complex molecules.
Biology: It may be used in studies involving enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The pathways involved may include metabolic processes, signal transduction, and other cellular mechanisms .
Comparison with Similar Compounds
4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide can be compared with other similar compounds, such as:
- 4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanoic acid
- 4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanol
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of amide and hydroxylamine functionalities, which confer distinct properties and reactivity .
Properties
CAS No. |
824425-43-6 |
|---|---|
Molecular Formula |
C12H24N2O3 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
4-(2-methylpropanoylamino)oxy-N-(2-methylpropyl)butanamide |
InChI |
InChI=1S/C12H24N2O3/c1-9(2)8-13-11(15)6-5-7-17-14-12(16)10(3)4/h9-10H,5-8H2,1-4H3,(H,13,15)(H,14,16) |
InChI Key |
SKHWWJFNFIYDGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CCCONC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide](/img/structure/B14230843.png)
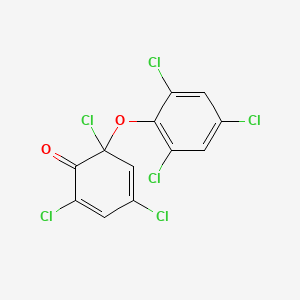
![9-[(4-Nitrophenyl)methylsulfanyl]acridine](/img/structure/B14230864.png)
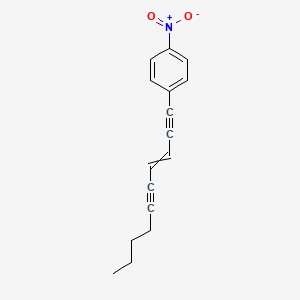
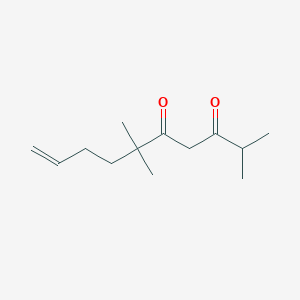
![Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate](/img/structure/B14230883.png)
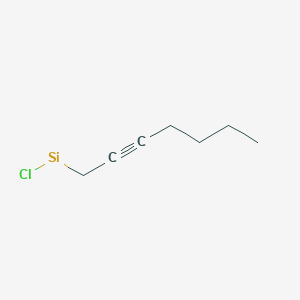
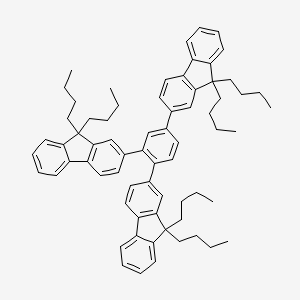
![4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid](/img/structure/B14230902.png)



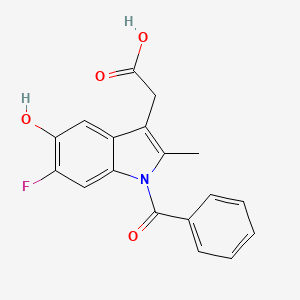
![4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one](/img/structure/B14230924.png)
